molecular formula C9H8FN B1358690 4-Fluoro-2-methyl-1h-indole CAS No. 1260383-51-4

4-Fluoro-2-methyl-1h-indole

Cat. No. B1358690
M. Wt: 149.16 g/mol
InChI Key: PHGHGDMLJZDQIR-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1H-indole is a significant heterocyclic compound . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .


Synthesis Analysis

The synthesis of 4-Fluoro-2-methyl-1H-indole involves several chemical reactions such as alkylation, aromatic substitution, and nitration . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methyl-1H-indole is C9H8FN . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Fluoro-2-methyl-1H-indole include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .


Physical And Chemical Properties Analysis

4-Fluoro-2-methyl-1H-indole has a density of 1.4±0.1 g/cm^3, a boiling point of 327.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 45.2±0.3 cm^3, and a polar surface area of 36 Å^2 .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

  • Synthesis of Derivatives: Nickel ferrite nanoparticles have been used in the synthesis of various derivatives involving 5-fluoro-1H-indole, demonstrating their potential in organic synthesis and biological activity studies (Rao et al., 2019).

Pharmacological Development

  • HIV-1 Attachment Inhibitor: Derivatives of indole, including 4-fluoro variants, have been discovered as novel HIV-1 attachment inhibitors, interfering with CD4-gp120 interactions, highlighting their significance in antiviral drug development (Wang et al., 2003).
  • Anticancer Potential: Novel indole-thiazolidinone hybrid structures, including those with fluoro-substituents, have shown promising anticancer potential, indicating the relevance of such compounds in cancer treatment (Kryshchyshyn-Dylevych et al., 2021).
  • Antituberculosis Agents: Indole-2-carboxamides, with fluoro substitutions on the indole ring, have been identified as effective antituberculosis agents, showing their potential in tackling infectious diseases (Kondreddi et al., 2013).

Chemical and Biochemical Probes

  • Fluorescent Probes: Ester-derivatized indoles, including fluoro-substituted variants, have been used as fluorescent probes for studying local protein environments, demonstrating their utility in biochemical analysis and imaging (Huang et al., 2018).

Synthesis of Fluorine-Containing Compounds

  • Benzothiazin-4-ones Synthesis: Fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones have been synthesized, showcasing the role of fluoro-indoles in the synthesis of complex organic compounds (Nosova et al., 2019).

Safety And Hazards

The safety information available suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indole derivatives, including 4-Fluoro-2-methyl-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .

properties

IUPAC Name

4-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHGDMLJZDQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-1h-indole

Synthesis routes and methods

Procedure details

1.43 ml of trifluoroacetic acid are added to a solution of 0.35 g of tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate in 13 ml of anhydrous dichloromethane at ambient temperature. The reaction mixture is then stirred at ambient temperature for 24 h, and is then diluted with 27 ml of dichloromethane and treated with 25 ml of a 5% sodium hydrogen carbonate solution. After stirring at ambient temperature for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 25 ml of dichloromethane. The organic phases are combined, washed with saturated brine, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. 0.19 g of 4-fluoro-2-methylindole is thus obtained in the form of a dark red-colored oil, the characteristics of which are the following:
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Jiang, T Xu, L Zhong, Q Liang, Y Hu, W Xiao… - European Journal of …, 2023 - Elsevier
… 5) is a kind of quinoline compound, whose chemical name is 1- [[4 - (4-fluoro-2-methyl-1H-indole-5-yl) oxy-6-methoxyquinoline-7-yl] oxy] methyl] cyclopropylamine. It is a small molecule …
Number of citations: 3 www.sciencedirect.com
S Itadani, K Yashiro, Y Aratani… - Journal of Medicinal …, 2015 - ACS Publications
An orally active dual CysLT 1 and CysLT 2 antagonist possessing a distinctive structure which consists of triple bond and dicarboxylic acid moieties is described. Gemilukast (ONO-6950…
Number of citations: 24 pubs.acs.org
Z Li, H Chen, J Shi, F Wang… - Biomedical …, 2021 - Wiley Online Library
… Anlotinib hydrochloride (1-[[4-(4-fluoro-2-methyl-1H-indole-5-yl) oxy-6-methoxyquinoline-7-yl] methyl] cyclopropylamine dihydrochloride, originally known as AL3818) is an oral, novel, …
YJ Wu - Heterocyclic Scaffolds II: Reactions and Applications of …, 2010 - Springer
… Also of note is that both cediranib and brivanib (vide supra) possess the same 4-fluoro-2-methyl-1H-indole side chain, which presumably contributes the activity towards VEGFR. …
Number of citations: 34 link.springer.com

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